molecular formula C20H23NO2 B13735320 9H-fluoren-9-yl 3-(diethylamino)propanoate CAS No. 4425-78-9

9H-fluoren-9-yl 3-(diethylamino)propanoate

Cat. No.: B13735320
CAS No.: 4425-78-9
M. Wt: 309.4 g/mol
InChI Key: KDMXJWAQUFIBIR-UHFFFAOYSA-N
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Description

9H-fluoren-9-yl 3-(diethylamino)propanoate is a heterocyclic organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.402 g/mol . It is known for its unique structure, which includes a fluorenyl group and a diethylamino propanoate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-yl 3-(diethylamino)propanoate typically involves the esterification of 9H-fluorene-9-carboxylic acid with 3-(diethylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-yl 3-(diethylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorenyl derivatives depending on the reagents used.

Scientific Research Applications

9H-fluoren-9-yl 3-(diethylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-yl 3-(diethylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorenyl group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the diethylamino group may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9H-fluorene-9-carboxylic acid: A precursor in the synthesis of 9H-fluoren-9-yl 3-(diethylamino)propanoate.

    3-(diethylamino)propanol: Another precursor used in the synthesis.

    Fluorenone: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of a fluorenyl group and a diethylamino propanoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

4425-78-9

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

9H-fluoren-9-yl 3-(diethylamino)propanoate

InChI

InChI=1S/C20H23NO2/c1-3-21(4-2)14-13-19(22)23-20-17-11-7-5-9-15(17)16-10-6-8-12-18(16)20/h5-12,20H,3-4,13-14H2,1-2H3

InChI Key

KDMXJWAQUFIBIR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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